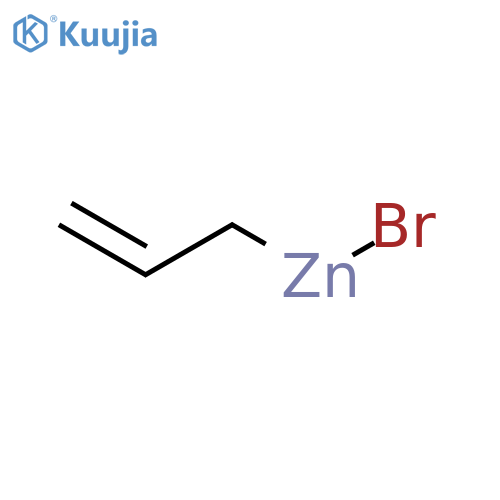

Cas no 18925-10-5 (Allylzinc bromide, 0.50 M in THF)

Allylzinc bromide, 0.50 M in THF 化学的及び物理的性質

名前と識別子

-

- Zinc, bromo-2-propenyl-

- bromozinc(1+),prop-1-ene

- allyl-bromo-zinc

- Allylzinc bromide

- allylzinc brominde

- Zinc,bromo-2-propenyl

- Allylzinc bromide, Packaged under Argon in resealable ChemSeal? bottles

- Allylzinc bromide, 0.50 M in THF

- Allylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal&trade

- Allylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal™Allyl Zinc Bromide (0.5M IN THF)

-

- MDL: MFCD22685720

- インチ: 1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1

- InChIKey: UZNJLSDYFXAQJJ-UHFFFAOYSA-M

- ほほえんだ: C=CC[Zn]Br

計算された属性

- せいみつぶんしりょう: 183.88700

じっけんとくせい

- PSA: 0.00000

- LogP: -1.99200

- ようかいせい: Reacts with water.

Allylzinc bromide, 0.50 M in THF 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB350881-100 ml |

Allylzinc bromide, 0.5M in THF; . |

18925-10-5 | 100 ml |

€519.00 | 2024-04-18 | ||

| abcr | AB350881-100ml |

Allylzinc bromide, 0.5M in THF; . |

18925-10-5 | 100ml |

€519.00 | 2024-06-08 | ||

| abcr | AB350881-50 ml |

Allylzinc bromide, 0.5M in THF; . |

18925-10-5 | 50 ml |

€357.00 | 2024-04-18 | ||

| TRC | A112075-10mL |

Allylzinc bromide, 0.50 M in THF |

18925-10-5 | 10mL |

$ 430.00 | 2021-05-07 | ||

| A2B Chem LLC | AB16632-100ml |

Zinc, bromo-2-propenyl- (9CI) |

18925-10-5 | 0.50 M in THF | 100ml |

$596.00 | 2024-04-20 | |

| abcr | AB350881-50ml |

Allylzinc bromide, 0.5M in THF; . |

18925-10-5 | 50ml |

€357.00 | 2024-06-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58012-50ml |

Allylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |

18925-10-5 | 50ml |

¥2773.00 | 2023-04-13 | ||

| TRC | A112075-5mL |

Allylzinc bromide, 0.50 M in THF |

18925-10-5 | 5mL |

$ 260.00 | 2021-05-07 | ||

| A2B Chem LLC | AB16632-50ml |

Zinc, bromo-2-propenyl- (9CI) |

18925-10-5 | 0.50 M in THF | 50ml |

$369.00 | 2024-04-20 |

Allylzinc bromide, 0.50 M in THF 関連文献

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

7. Book reviews

-

8. Book reviews

-

9. Book reviews

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

Allylzinc bromide, 0.50 M in THFに関する追加情報

Compound Introduction: Zinc, bromo-2-propenyl (CAS No. 18925-10-5)

The compound Zinc, bromo-2-propenyl, with the chemical name (ZE)BrZnCH=CHCH₃, is a significant intermediate in modern chemical synthesis, particularly in the field of pharmaceuticals and specialty materials. Its unique structure, featuring a zinc center coordinated to a bromo-substituted 2-propenyl group, makes it a versatile building block for various organic transformations. This introduction explores the compound's properties, synthesis methods, and recent applications in scientific research.

The molecular structure of Zinc, bromo-2-propenyl consists of a zinc atom bonded to a bromine atom and an allyl-like group (2-propenyl). This arrangement imparts distinct reactivity, making it useful in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex organic molecules. The presence of the bromine atom allows for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse derivatives.

In recent years, the compound has garnered attention in pharmaceutical research due to its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in generating novel heterocyclic compounds that exhibit potential therapeutic effects. The zinc center's ability to stabilize reactive intermediates while the bromo-2-propenyl moiety provides a handle for further modifications has made this compound invaluable in drug discovery pipelines.

The synthesis of Zinc, bromo-2-propenyl typically involves the reaction of allyl bromide with zinc metal or organozinc reagents under controlled conditions. Advances in synthetic methodologies have refined these processes, improving yield and purity. Recent developments in catalytic systems have further enhanced the efficiency of these reactions, making them more accessible for industrial applications. The compound's stability under various reaction conditions has also been a subject of interest, with researchers exploring its behavior in different solvents and temperatures.

One notable application of Zinc, bromo-2-propenyl is in the field of polymer chemistry. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability or improved biodegradability. These attributes are particularly valuable in developing sustainable materials for packaging and biomedical devices. Additionally, the compound's reactivity has been leveraged in designing smart polymers that respond to environmental stimuli, opening doors for innovative applications in nanotechnology.

Recent research has also highlighted the role of Zinc, bromo-2-propenyl in coordination chemistry. The compound's ability to form stable complexes with transition metals has been exploited in catalytic systems designed for carbon-carbon bond formation. These complexes exhibit high selectivity and efficiency, making them promising candidates for industrial-scale processes. The study of these complexes has provided deeper insights into the mechanisms governing metal-catalyzed reactions.

The safety and handling of Zinc, bromo-2-propenyl are critical considerations in its application. While not classified as hazardous under standard conditions, proper storage and handling procedures must be followed to prevent degradation or unintended reactions. Researchers have developed protocols for its safe use in laboratory settings, emphasizing the importance of inert atmospheres and controlled environments.

Future directions in the study of Zinc, bromo-2-propenyl include exploring its potential in green chemistry initiatives. Efforts are underway to develop synthetic routes that minimize waste and reduce reliance on toxic reagents. The compound's versatility suggests it will remain a cornerstone in synthetic chemistry for years to come.

18925-10-5 (Allylzinc bromide, 0.50 M in THF) 関連製品

- 1268990-80-2([(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride)

- 953039-39-9(2-chloro-8-(propan-2-yloxy)quinazoline)

- 2229532-60-7(1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine)

- 914636-78-5((3-AMINO-2-THIENYL)ACETATE)

- 1483952-83-5(2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)

- 1227607-79-5(3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)

- 686281-56-1(N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide)

- 1223902-05-3(4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine)

- 1025302-40-2(methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate)

- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)